molecular formula C26H38O6 B608103 Ingenol 3-Hexanoate CAS No. 83036-61-7

Ingenol 3-Hexanoate

Cat. No. B608103
CAS RN: 83036-61-7
M. Wt: 446.58
InChI Key: LYWIFBNBLVOVKN-FOJFYXSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingenol 3-Hexanoate novel potent reactivator of latent HIV-1.

Scientific Research Applications

Antineoplastic Effects in Cancer Cell Lines

Ingenol 3-Hexanoate (IngB), as part of a study on semi-synthetic ingenol compounds derived from Euphorbia tirucalli, demonstrated notable antineoplastic effects. This research focused on IngB's cytotoxic activity against a broad spectrum of human cancer cell lines. The findings indicate that IngB, along with other ingenol compounds, showed a dose-dependent cytotoxic effect, presenting potential as a therapy for cancer treatment (Silva et al., 2019).

Applications in HIV-1 Latency Reversal

Ingenol 3-Hexanoate was evaluated for its potential in reversing HIV-1 latency. In a study examining synthetic ingenol derivatives, IngB was tested alongside other compounds for its latency reversal activity. The results revealed that IngB, among other synthetic ingenols, demonstrated effective latency reversal in HIV cell lines and resting CD4+ T cells from aviremic participants. This suggests a promising role for Ingenol 3-Hexanoate in HIV-1 eradication strategies (Spivak et al., 2018).

Protein Kinase C Activation and Autophagy in Glioma Cells

Another study highlighted the effect of Ingenol 3-Dodecanoate (IngC), a related compound, on glioma cell lines. While this study primarily focused on IngC, it provides insights into the broader potential of ingenol compounds, including Ingenol 3-Hexanoate, in targeting glioma cells. IngC was shown to inhibit protein kinase C (PKC) isotypes, induce autophagy, and cause S-phase arrest, suggesting similar pathways could be explored with Ingenol 3-Hexanoate (Silva et al., 2019).

properties

CAS RN

83036-61-7

Product Name

Ingenol 3-Hexanoate

Molecular Formula

C26H38O6

Molecular Weight

446.58

IUPAC Name

(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclpropa[e][10]annulen-6-yl hexanoate

InChI

InChI=1S/C26H38O6/c1-6-7-8-9-19(28)32-23-14(2)12-25-15(3)10-18-20(24(18,4)5)17(22(25)30)11-16(13-27)21(29)26(23,25)31/h11-12,15,17-18,20-21,23,27,29,31H,6-10,13H2,1-5H3/t15-,17+,18-,20+,21-,23+,25+,26+/m1/s1

InChI Key

LYWIFBNBLVOVKN-FOJFYXSBSA-N

SMILES

CCCCCC(O[C@H]1C(C)=C[C@]23[C@]1(O)[C@H](O)C(CO)=C[C@@](C3=O)([H])[C@@]4([H])[C@@](C4(C)C)([H])C[C@H]2C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ingenol 3-Hexanoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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